4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine
Overview
Description
4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory activity : A study found that compounds similar to 4-(3-Nitrophenyl)-6-phenylpyrimidin-2-amine, specifically 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine, exhibited significant reduction in oedema volume, indicating potential anti-inflammatory properties (Kumar, Drabu, & Shalini, 2017).
Immunomodulatory agent : The compound is structurally related to bropirimine, an immunomodulatory agent. Research has shown that modifications of the compound, such as nitration, can lead to derivatives with potential biological activity (Stevens, Baig, Gate, & Wheelhouse, 1995).
Photochemical applications : Studies on the photoreactivity of pyrimidines have shown that derivatives of this compound could be involved in unique photochemical reactions (Bie, Plas, & Geurtsen, 1974).
Anti-anoxic and anti-lipid peroxidation activities : Some derivatives of this compound have shown potential in treating anoxia and preventing lipid peroxidation, which could be beneficial in cerebral protection (Kuno et al., 1992, 1993).
Synthesis of novel pyrimidines : Research has been conducted on synthesizing novel derivatives of pyrimidines, including those related to this compound, for various potential applications (Balajirao, Govindrao, & Chavhan, 2020).
Graphene-based catalysts for nitro compound reduction : While not directly studying this compound, research into the reduction of nitro compounds to amines using graphene-based catalysts could be relevant for future applications of this compound (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Properties
IUPAC Name |
4-(3-nitrophenyl)-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c17-16-18-14(11-5-2-1-3-6-11)10-15(19-16)12-7-4-8-13(9-12)20(21)22/h1-10H,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNJBHHNWRYSJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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